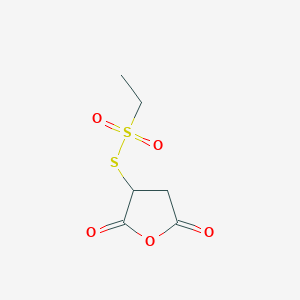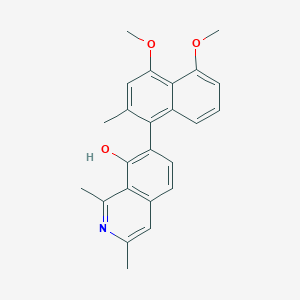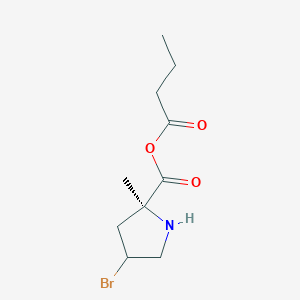![molecular formula C19H13BrN2O3 B12903158 1,3-Benzenediol, 4-[1-(4-bromophenyl)-6-hydroxy-1H-indazol-3-yl]- CAS No. 680610-82-6](/img/structure/B12903158.png)
1,3-Benzenediol, 4-[1-(4-bromophenyl)-6-hydroxy-1H-indazol-3-yl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-(4-Bromophenyl)-6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol is a complex organic compound that features a bromophenyl group, a hydroxyindazole moiety, and a benzene-1,3-diol structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-Bromophenyl)-6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the formation of the indazole ring through cyclization reactions. The hydroxy groups are introduced via hydroxylation reactions under controlled conditions. Specific reagents and catalysts, such as bromine, palladium catalysts, and hydroxylating agents, are used to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.
化学反应分析
Types of Reactions
4-(1-(4-Bromophenyl)-6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Phenyl-substituted indazole derivatives.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
科学研究应用
4-(1-(4-Bromophenyl)-6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(1-(4-Bromophenyl)-6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the bromophenyl and hydroxyindazole groups allows for specific interactions with biological macromolecules, influencing pathways involved in cell proliferation, apoptosis, or microbial inhibition.
相似化合物的比较
Similar Compounds
4-(4-Bromophenyl)-1H-indazole: Lacks the hydroxy groups, resulting in different chemical properties and biological activities.
4-(1-(4-Bromophenyl)-1H-indazol-3-yl)phenol:
4-(1-(4-Bromophenyl)-6-methoxy-1H-indazol-3-yl)benzene-1,3-diol: The methoxy group alters its electronic properties and reactivity.
Uniqueness
4-(1-(4-Bromophenyl)-6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol is unique due to the presence of multiple hydroxy groups, which enhance its solubility and reactivity. This compound’s specific structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and a promising candidate in medicinal chemistry research.
属性
CAS 编号 |
680610-82-6 |
|---|---|
分子式 |
C19H13BrN2O3 |
分子量 |
397.2 g/mol |
IUPAC 名称 |
4-[1-(4-bromophenyl)-6-hydroxyindazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C19H13BrN2O3/c20-11-1-3-12(4-2-11)22-17-9-13(23)5-7-15(17)19(21-22)16-8-6-14(24)10-18(16)25/h1-10,23-25H |
InChI 键 |
OTLCACUJYLHSSZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2C3=C(C=CC(=C3)O)C(=N2)C4=C(C=C(C=C4)O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]-](/img/structure/B12903083.png)
![8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine](/img/structure/B12903087.png)
![Ethyl 1-benzoyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12903097.png)

![4-[(4-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12903106.png)


![Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-](/img/structure/B12903120.png)
![1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one](/img/structure/B12903122.png)
![3-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12903125.png)

![N-[amino(pyrazol-1-yl)methylidene]-2,2-dimethylhexanamide](/img/structure/B12903143.png)

![3-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,2-benzoxazole](/img/structure/B12903154.png)
